(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide

Catalog No.
S6647630
CAS No.
1310705-07-7
M.F
C17H19BrMgO2
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)mag...

CAS Number

1310705-07-7

Product Name

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide

IUPAC Name

magnesium;1-methoxy-4-(2-phenylpropan-2-yloxymethyl)benzene;bromide

Molecular Formula

C17H19BrMgO2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C17H19O2.BrH.Mg/c1-17(2,15-7-5-4-6-8-15)19-13-14-9-11-16(18-3)12-10-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1

InChI Key

FVKPBVGHVIPXIX-UHFFFAOYSA-M

SMILES

CC(C)(C1=CC=[C-]C=C1)OCC2=CC=C(C=C2)OC.[Mg+2].[Br-]

Canonical SMILES

CC(C)(C1=CC=[C-]C=C1)OCC2=CC=C(C=C2)OC.[Mg+2].[Br-]

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide is an organometallic compound belonging to the class of Grignard reagents, characterized by the presence of a magnesium atom bonded to a phenyl group and a complex alkoxy side chain. Its molecular formula is C17_{17}H19_{19}BrMgO2_2, and it has a molecular weight of approximately 359.54 g/mol. This compound is primarily utilized in organic synthesis due to its nucleophilic properties, allowing it to participate in various

  • Organic Synthesis

    The presence of a Grignard reagent (magnesium bromide) moiety indicates its potential as a nucleophile in nucleophilic addition reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. The bulky nature of the organic group attached to the magnesium could be useful for achieving regioselectivity in certain reactions.

  • Organometallic Chemistry

    This compound falls under the category of organomagnesium compounds. Research in organometallic chemistry explores the properties and reactivity of these compounds. Studying (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide could contribute to the understanding of factors influencing stability and reactivity in such organometallic structures [].

  • Medicinal Chemistry

    The organic group (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl) could potentially serve as a building block for more complex molecules with desired biological activity. Further research is needed to explore this possibility [].

As a Grignard reagent, (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide readily reacts with electrophiles, including carbonyl compounds, halides, and esters. Typical reactions include:

  • Nucleophilic Addition: It can add to carbonyl groups to form alcohols.
  • Alkylation: The compound can react with alkyl halides to form higher-order alkyl compounds.
  • Formation of Alcohols: Upon hydrolysis, it yields corresponding alcohols from the reaction with water or alcohols .

The synthesis of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide typically involves the reaction of 4-bromo-2-(4-methoxybenzyloxy)-propan-2-ol with magnesium in anhydrous solvents like tetrahydrofuran or diethyl ether. The process is conducted under inert atmosphere conditions to prevent moisture interference:

  • Preparation: Dry magnesium turnings are placed in a flask under an inert atmosphere.
  • Addition of Bromide: The appropriate bromide compound is slowly added.
  • Stirring: The mixture is stirred until the formation of the Grignard reagent is indicated by the disappearance of magnesium turnings.
  • Storage: The product is typically stored at low temperatures to maintain stability .

(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide finds applications primarily in organic synthesis as a versatile reagent for:

  • Synthesis of Complex Organic Molecules: It is used as a building block in the synthesis of various organic compounds.
  • Fluorescent Probes: The compound serves as an intermediate in synthesizing fluorescent probes for biological imaging applications .

Several compounds exhibit structural similarities to (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide, primarily other Grignard reagents. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-(4-Morpholinylmethyl)phenylmagnesium bromideC12_{12}H16_{16}BrMgNContains a morpholine ring enhancing solubility
Phenylmagnesium bromideC6_{6}H5_5BrMgA simpler structure without bulky substituents
2-Benzyloxyphenylmagnesium bromideC13_{13}H13_{13}BrMgOFeatures a benzene ring providing different reactivity

The uniqueness of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide lies in its complex side chain which enhances its reactivity and potential applications in synthesizing more complex organic molecules compared to simpler Grignard reagents .

Hydrogen Bond Acceptor Count

4

Exact Mass

358.04188 g/mol

Monoisotopic Mass

358.04188 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

Explore Compound Types